Solubility profile of 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid in organic solvents
Solubility profile of 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid in organic solvents
An In-depth Technical Guide to Determining the Solubility Profile of 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid in Organic Solvents
Executive Summary
The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid. In the absence of extensive public data for this specific molecule, this document serves as both a theoretical treatise and a practical laboratory manual. It outlines a two-pronged approach: first, leveraging the predictive power of Hansen Solubility Parameters (HSP) to theoretically screen and rank potential solvents, and second, employing the definitive Shake-Flask method for precise experimental determination of thermodynamic solubility. This guide is structured to provide not just protocols, but the scientific rationale behind them, ensuring a robust and well-understood solubility assessment.
Physicochemical Characterization of 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid
A thorough understanding of a molecule's structure and inherent properties is the foundation for predicting its solubility behavior.
1.1. Molecular Structure and Properties
4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid is a complex organic molecule with several functional groups that dictate its interactions with various solvents.
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Carboxylic Acid (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic and polar solvents.
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Nitro Group (-NO2): A strong electron-withdrawing and highly polar group, which contributes to the molecule's overall polarity.
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Secondary Amine (-NH-): Capable of hydrogen bond donation.
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Aromatic Rings, Chloro (-Cl), and Methoxy (-OCH3) groups: These contribute to the molecule's van der Waals forces and dipolar interactions.
A summary of its known physical properties is presented below.
| Property | Value | Source |
| CAS Number | 100622-86-4 | [1] |
| Molecular Formula | C₁₄H₁₁ClN₂O₅ | [1] |
| Molecular Weight | 322.7 g/mol | [1] |
| Melting Point | 214-215 °C | [1] |
1.2. Critical Parameters for Further Investigation To build a complete solubility profile, the experimental determination of the compound's dissociation constant (pKa) and partition coefficient (logP) is a crucial preliminary step. These values govern how the compound's ionization state and hydrophobicity change with pH, which is particularly relevant for solubility in protic or aqueous-organic mixtures.
Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)
Before undertaking extensive experimental work, a theoretical screening of solvents can save significant time and resources. The Hansen Solubility Parameter (HSP) model is a powerful tool for this purpose, based on the principle that "like dissolves like".[2][3]
2.1. The Three Parameters of Solubility HSP dissects the total cohesive energy of a substance into three components, each corresponding to a different type of intermolecular interaction.[2][3]
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δd (Dispersion): Energy from atomic van der Waals forces.
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δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be described by a unique set of these three parameters, plotting it as a point in a 3D "Hansen space". The closer two points are in this space, the more likely the substances are to be miscible.[2]
2.2. Predictive Workflow The distance (Ra) between the solute (1) and the solvent (2) in Hansen space is calculated, and if this distance falls within the solute's interaction radius (R₀), good solubility is predicted.[4] This relationship is often expressed as the Relative Energy Difference (RED): RED = Ra / R₀. A RED value less than 1 indicates high affinity.[4] The workflow below illustrates how HSP can be used for predictive screening.
Experimental Determination: The Shake-Flask Method
While predictive models are useful, experimental measurement is required for definitive data. The shake-flask method is widely considered the "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound.[5][6] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
3.1. Causality Behind the Protocol The core principle is to allow the system of solid solute and solvent to reach a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This requires sufficient time, energy (agitation), and constant temperature. Using an excess of the solid ensures that saturation is indeed achieved and maintained.[5][7]
3.2. Detailed Step-by-Step Protocol
Materials:
-
4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid (crystalline solid)
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Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, DMSO, THF)
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Scintillation vials or flasks with screw caps
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Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Autosampler vials for analysis
Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of vials. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is to add ~20-50 mg of the compound to 2-5 mL of the selected solvent.[5] It is crucial to have undissolved solid to ensure equilibrium is reached.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed. The system must be agitated for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours.[8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.[5] To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To eliminate any remaining micro-particulates, immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. Self-Validation Step: The first few drops from the filter should be discarded to avoid any adsorption effects from the filter material.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, as described in the following section.
Analytical Quantification Methods
An accurate and validated analytical method is essential for quantifying the dissolved compound.
4.1. High-Performance Liquid Chromatography (HPLC) HPLC is the preferred method due to its high specificity, sensitivity, and accuracy.
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Method Development: A reverse-phase C18 column is typically a good starting point. The mobile phase would likely consist of an acetonitrile or methanol gradient with acidified water.
-
Detection: A UV detector set at the compound's λmax (maximum absorbance wavelength) should be used.
-
Calibration: A multi-point calibration curve must be generated using stock solutions of known concentrations to ensure linearity and accuracy.
4.2. UV-Vis Spectroscopy For high-throughput or preliminary screening, UV-Vis spectroscopy can be a faster alternative.[9]
-
Method: The absorbance of the diluted, filtered sample is measured at the compound's λmax.
-
Calibration: A calibration curve (Absorbance vs. Concentration) must be prepared in the same solvent to calculate the concentration of the unknown sample.
-
Limitations: This method is less specific than HPLC and can be prone to interference if the solvent or impurities absorb at the same wavelength.
Data Presentation and Interpretation
All experimentally determined solubility data should be compiled into a clear, structured format for easy comparison and analysis.
Table for Reporting Experimental Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Standard Deviation |
| e.g., Ethanol | 25 | [Experimental Value] | [Calculated Value] | [+/- Value] |
| e.g., Acetone | 25 | [Experimental Value] | [Calculated Value] | [+/- Value] |
| e.g., Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] | [+/- Value] |
| e.g., DMSO | 25 | [Experimental Value] | [Calculated Value] | [+/- Value] |
| e.g., Toluene | 25 | [Experimental Value] | [Calculated Value] | [+/- Value] |
The results should then be correlated with the initial theoretical predictions from the Hansen Solubility Parameter analysis. This comparison helps validate the predictive model and provides a deeper understanding of the specific intermolecular forces driving solubility in different solvent classes (e.g., polar protic, polar aprotic, non-polar).
References
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Hansen solubility parameters to predict drug & container interactions. (n.d.). West Pharmaceutical Services. [Link]
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Lang, J., & Zatz, J. L. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(3), 36-41. [Link]
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Fagerberg, J. H., Al-Tikriti, Y., Bergström, C. A., & Larsson, P. (2012). Determination of aqueous solubility by heating and equilibration: A technical note. Pharmaceutical Development and Technology, 17(5), 657-661. [Link]
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Hansen solubility parameter. (2023, December 29). In Wikipedia. [Link]
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Hansen Solubility Parameters. (n.d.). Hansen-solubility.com. [Link]
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Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. [Link]
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Persson, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Aguilar-Méndez, M. A., et al. (2023). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 29(2), 133-144. [Link]
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Hansen solubility parameter – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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solubility experimental methods.pptx. (n.d.). SlideShare. [Link]
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4-chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid supplier - CAS 100622-86-4. (2024, April 29). Exclusive Chemistry Ltd. [Link]
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Jouyban, A., & Fakhree, M. A. A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. [Link]
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Kumar, S., & Singh, S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Erudition, 3(2), 26-34. [Link]
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